molecular formula C9H10BrClO2S B13560488 1-(3-Bromophenyl)propane-1-sulfonyl chloride

1-(3-Bromophenyl)propane-1-sulfonyl chloride

Cat. No.: B13560488
M. Wt: 297.60 g/mol
InChI Key: PASIOQPQXNNFOL-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a bromine atom on the phenyl ring and a sulfonyl chloride group attached to a propane chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)propane-1-sulfonyl chloride can be synthesized through a multi-step process involving the bromination of a phenylpropane derivative followed by sulfonylation. The bromination step typically involves the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom onto the phenyl ring. The sulfonylation step involves the reaction of the brominated intermediate with a sulfonyl chloride reagent, such as chlorosulfonic acid or sulfuryl chloride, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromophenyl)propane-1-sulfonyl chloride is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of a sulfonyl chloride group on a propane chain. This unique structure imparts distinct reactivity and properties, making it valuable for specific chemical reactions and applications .

Properties

Molecular Formula

C9H10BrClO2S

Molecular Weight

297.60 g/mol

IUPAC Name

1-(3-bromophenyl)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H10BrClO2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3

InChI Key

PASIOQPQXNNFOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

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